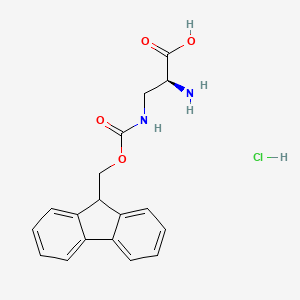
3-(Fmoc-amino)-L-alanine HCl
Overview
Description
3-(Fmoc-amino)-L-alanine hydrochloride is a derivative of the amino acid L-alanine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc protecting group under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fmoc-amino)-L-alanine hydrochloride typically involves the protection of the amino group of L-alanine with the Fmoc group. This is achieved by reacting L-alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF). The reaction proceeds under Schotten-Baumann conditions, where the nucleophilic amino group attacks the highly reactive Fmoc-Cl, resulting in the formation of the Fmoc-protected amino acid .
Industrial Production Methods: In industrial settings, the production of 3-(Fmoc-amino)-L-alanine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the coupling of Fmoc-protected amino acids to solid supports, followed by deprotection and purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Fmoc-amino)-L-alanine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using secondary amines like piperidine, resulting in the free amino group.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products:
Scientific Research Applications
3-(Fmoc-amino)-L-alanine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
3-(Fmoc-amino)-L-alanine hydrochloride is unique due to its Fmoc protecting group, which offers several advantages over other protecting groups:
Fmoc vs. Boc (tert-butoxycarbonyl): Fmoc is removed under basic conditions, while Boc is removed under acidic conditions.
Fmoc vs. Cbz (benzyloxycarbonyl): Fmoc is more stable and easier to handle compared to Cbz, which requires hydrogenolysis for removal.
Comparison with Similar Compounds
- N-Fmoc-L-phenylalanine
- N-Fmoc-L-lysine
- N-Fmoc-L-serine
These compounds also utilize the Fmoc protecting group and are used in peptide synthesis for similar purposes .
Properties
IUPAC Name |
(2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4.ClH/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22);1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQISDBYKQHASPJ-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366009-04-3 | |
| Record name | L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366009-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenacyl 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B1655369.png)
![N-[1-(2-methylanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B1655370.png)
![N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B1655371.png)
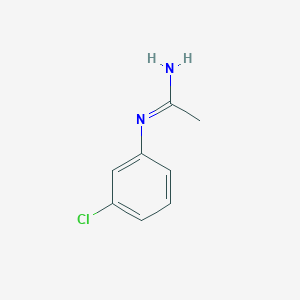
![Piperazine, 1-[(2-ethoxyphenyl)methyl]-4-(2-fluorophenyl)-](/img/structure/B1655374.png)
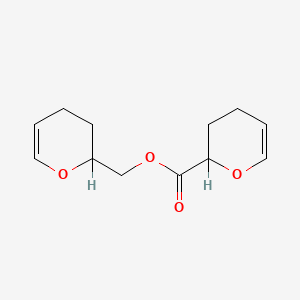
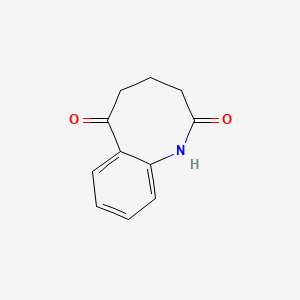
![2-[Benzyl(carbamimidoyl)amino]acetic acid](/img/structure/B1655377.png)
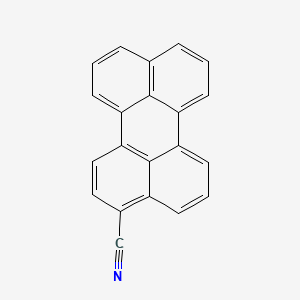
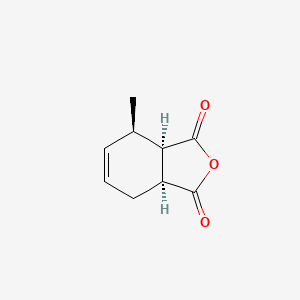

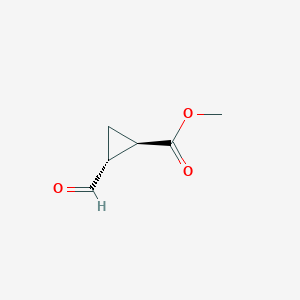
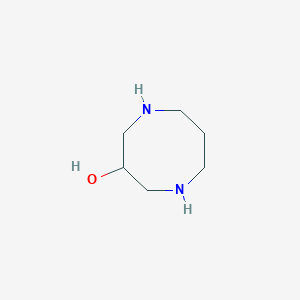
![1-(2-{(2E)-2-[(2-Chlorophenyl)methylidene]hydrazinyl}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B1655392.png)
